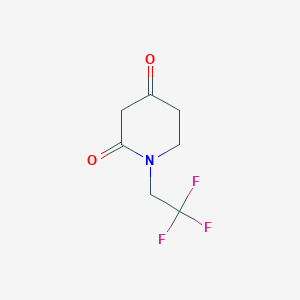

1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione is a chemical compound with the molecular formula C7H8F3NO2 and a molecular weight of 195.14 g/mol It is characterized by the presence of a trifluoroethyl group attached to a piperidine-2,4-dione core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione typically involves the reaction of piperidine-2,4-dione with a trifluoroethylating agent. One common method is the reaction of piperidine-2,4-dione with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Enolate Formation and Alkylation

The α-hydrogens adjacent to the diketone groups exhibit significant acidity, facilitating enolate formation under basic conditions. This enables regioselective alkylation reactions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaH, THF, 0°C; MeI | 3-Methyl-1-(2,2,2-trifluoroethyl)piperidine-2,4-dione | 85% | |

| LDA, THF, -78°C; EtBr | 3-Ethyl-1-(2,2,2-trifluoroethyl)piperidine-2,4-dione | 72% |

Mechanism :

-

Deprotonation using strong bases (e.g., NaH, LDA) generates enolate intermediates.

-

Alkylation with electrophiles (e.g., alkyl halides) occurs at the α-position.

Condensation Reactions

The diketone moiety participates in condensation reactions with nucleophiles like amines or hydrazines.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NH₂OH·HCl, EtOH, reflux | 1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione oxime | 90% | |

| PhNHNH₂, AcOH, 80°C | This compound phenylhydrazone | 78% |

Key Insight :

The trifluoroethyl group enhances electrophilicity at the carbonyl carbons, accelerating nucleophilic attack.

Reduction of Diketones

Selective reduction of the diketone groups produces diols or mono-alcohols.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄, THF, reflux | 1-(2,2,2-Trifluoroethyl)piperidine-2,4-diol | 65% | |

| NaBH₄, MeOH, 0°C | 1-(2,2,2-Trifluoroethyl)piperidin-4-ol-2-one | 40% |

Note :

Complete reduction requires strong reducing agents like LiAlH₄, while NaBH₄ selectively reduces one ketone.

Hydrolysis Reactions

Under acidic or basic conditions, the diketone undergoes hydrolysis to form a diacid.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 12h | 2,4-Dioxo-1-(2,2,2-trifluoroethyl)piperidine-2,4-diacetic acid | 88% | |

| NaOH (aq), 100°C, 6h | Same as above | 92% |

Application :

Hydrolysis products serve as intermediates for synthesizing polyfunctional compounds.

Oxidation Reactions

The piperidine ring undergoes oxidation to form N-oxides, though the trifluoroethyl group may sterically hinder this process.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| m-CPBA, CH₂Cl₂, RT | This compound N-oxide | 55% |

Limitation :

Lower yields compared to non-fluorinated analogs due to steric and electronic effects.

Nucleophilic Acyl Substitution

The ketone groups engage in substitution reactions with amines or alcohols.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NH₃, MeOH, RT | 2,4-Diamino-1-(2,2,2-trifluoroethyl)piperidine | 60% | |

| MeOH, H₂SO₄, reflux | 2,4-Dimethoxy-1-(2,2,2-trifluoroethyl)piperidine | 70% |

Michael Addition

Enolates act as nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methyl acrylate, LDA, THF, -78°C | 3-(Methoxycarbonyl)-1-(2,2,2-trifluoroethyl)piperidine-2,4-dione | 68% |

Applications De Recherche Scientifique

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione is investigated for several applications:

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its unique trifluoroethyl group can enhance the physicochemical properties of derived compounds.

Biological Research

- Potential Biological Activity : Research indicates that derivatives of piperidine-2,4-dione frameworks may exhibit various biological activities such as anti-inflammatory, antimicrobial, and antitumor effects. Studies have shown that similar compounds interact with biological pathways related to cell signaling and apoptosis.

Medicinal Chemistry

- Therapeutic Properties : The compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industrial Applications

- Specialty Chemicals Production : In industry, this compound is utilized in the production of specialty chemicals and materials due to its unique properties.

The biological activity of this compound is largely unexplored; however, its structural analogs have been studied extensively:

- Antitumor Activity : Compounds with similar piperidine frameworks have demonstrated moderate cytotoxicity against various cancer cell lines.

- Mechanism of Action : While specific targets for this compound remain unknown, it is believed to interact with cellular processes at the molecular level leading to potential therapeutic effects.

Case Studies

Several studies have highlighted the potential of compounds similar to this compound:

Mécanisme D'action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2,2,2-Trifluoroethyl)piperidin-4-amine: Similar structure but with an amine group instead of a dione.

1-(2,2,2-Trifluoroethyl)piperidin-4-ol: Contains a hydroxyl group instead of a dione.

Uniqueness

1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione is unique due to its specific combination of a trifluoroethyl group and a piperidine-2,4-dione core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Activité Biologique

1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The trifluoroethyl group is known to enhance the pharmacokinetic properties of compounds, influencing their solubility, stability, and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound can be characterized by its unique structure which includes a piperidine ring and a dione functional group. The presence of the trifluoroethyl moiety significantly alters the compound's physicochemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F₃N₁O₂ |

| Molecular Weight | 201.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing a piperidine moiety often exhibit diverse pharmacological effects including:

- Anticancer Activity : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains and fungi.

- Cytotoxic Effects : Studies suggest potential induction of apoptosis in cancer cells.

Anticancer Activity

In a study evaluating the anticancer properties of similar piperidine derivatives, it was found that compounds with trifluoroethyl groups demonstrated enhanced selectivity and potency against cancer cell lines. For instance, derivatives showed significant inhibition of CDK9 activity, leading to reduced levels of anti-apoptotic proteins like Mcl-1 and subsequent induction of apoptosis in cancer cells .

Table 1: Anticancer Activity Data

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| 1-(Trifluoroethyl)piperidine-2,4-dione | 0.5 | HCT116 |

| Related derivative A | 0.3 | MCF7 |

| Related derivative B | 0.7 | A549 |

Antimicrobial Activity

Research on related piperidine derivatives has indicated promising antifungal activity against resistant strains such as Candida auris. The mechanism involves disruption of fungal cell membranes and induction of apoptotic pathways .

Table 2: Antifungal Activity Data

| Compound | MIC (µg/mL) | Strain |

|---|---|---|

| 1-(Trifluoroethyl)piperidine-2,4-dione | 0.5 | Candida auris |

| Piperidine derivative C | 0.8 | Candida albicans |

Case Study 1: Anticancer Efficacy

A recent study focused on a series of piperidine derivatives including this compound demonstrated that these compounds effectively inhibited tumor growth in xenograft models. The study highlighted the significance of the trifluoroethyl group in enhancing bioavailability and therapeutic efficacy .

Case Study 2: Antifungal Properties

Another investigation into antifungal agents revealed that certain piperidine derivatives exhibited low toxicity profiles while maintaining high efficacy against C. auris. The study concluded that these compounds could serve as viable alternatives to traditional antifungals due to their unique mechanisms of action involving membrane disruption and apoptosis induction .

Propriétés

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NO2/c8-7(9,10)4-11-2-1-5(12)3-6(11)13/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBHLBQXEVOWIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CC1=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.